An In-Depth Technical Guide to Methyl 2-(naphthalene-2-sulfonamido)acetate: Synthesis, Structure, and Therapeutic Potential
An In-Depth Technical Guide to Methyl 2-(naphthalene-2-sulfonamido)acetate: Synthesis, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(naphthalene-2-sulfonamido)acetate is a synthetic organic compound featuring a naphthalene core linked to a glycine methyl ester via a sulfonamide bridge. Its molecular formula is C₁₃H₁₃NO₄S, and its molecular weight is 279.32 g/mol . This molecule belongs to the broader class of naphthalenesulfonamide derivatives, a scaffold of significant interest in medicinal chemistry. The rigid, aromatic naphthalene moiety provides a platform for diverse functionalization, while the sulfonamide linkage is a key pharmacophore in a wide array of therapeutic agents. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of methyl 2-(naphthalene-2-sulfonamido)acetate, with a particular focus on its emerging role as a potential modulator of the Keap1-Nrf2 protein-protein interaction, a critical pathway in cellular defense against oxidative stress.
Physicochemical and Structural Properties
While specific experimental data for methyl 2-(naphthalene-2-sulfonamido)acetate is not extensively reported in the public domain, its physicochemical properties can be predicted based on its structural features and comparison with analogous compounds.
Table 1: Predicted Physicochemical Properties of Methyl 2-(naphthalene-2-sulfonamido)acetate
| Property | Predicted Value |
| CAS Number | 888698-25-7[1] |
| Molecular Formula | C₁₃H₁₃NO₄S[1] |
| Molecular Weight | 279.32[1] |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Not available; likely a crystalline solid with a defined melting point. |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like dichloromethane, ethyl acetate, and methanol. |
| pKa | The sulfonamide proton is weakly acidic, with a pKa likely in the range of 9-11. |
Synthesis of Methyl 2-(naphthalene-2-sulfonamido)acetate
The synthesis of methyl 2-(naphthalene-2-sulfonamido)acetate can be achieved through a standard sulfonamide bond formation reaction between naphthalene-2-sulfonyl chloride and methyl glycinate. The following is a detailed, self-validating experimental protocol based on well-established synthetic methodologies for this class of compounds.
Experimental Protocol: Synthesis of Methyl 2-(naphthalene-2-sulfonamido)acetate
This protocol is divided into two main stages: the preparation of the requisite starting materials and the final coupling reaction.
Part A: Preparation of Starting Materials
-
Preparation of Naphthalene-2-sulfonyl Chloride: This intermediate can be synthesized from sodium 2-naphthalenesulfonate and phosphorus pentachloride. In a well-ventilated fume hood, 40 g of dry sodium 2-naphthalenesulfonate is gradually added to 40 g of coarsely powdered phosphorus pentachloride. The reaction proceeds without external heating. Once the addition is complete, the mixture is gently warmed until it becomes homogeneous. Phosphorus oxychloride is then removed by distillation under reduced pressure. The crude naphthalene-2-sulfonyl chloride is poured into ice-water, and the resulting solid is filtered, washed with cold water, and dried under vacuum. Recrystallization from a mixture of benzene and petroleum ether yields the purified product as a colorless solid.[2]
-
Preparation of Methyl Glycinate Hydrochloride: This starting material is the hydrochloride salt of the methyl ester of glycine.[3] It can be prepared by the esterification of glycine using thionyl chloride in methanol.[4][5] In a round-bottom flask under an ice bath, suspend 8 mmol of glycine in 60 mL of methanol. Slowly add 4 mL of thionyl chloride dropwise. After the addition, the reaction mixture is stirred for one hour at room temperature, followed by refluxing for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield methyl glycinate hydrochloride as a white solid.[4][5]
Part B: Synthesis of Methyl 2-(naphthalene-2-sulfonamido)acetate
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl glycinate hydrochloride (1.0 equivalent) in dichloromethane (DCM).
-
Base Addition: To the suspension, add a suitable base, such as triethylamine (2.2 equivalents), dropwise at 0 °C to neutralize the hydrochloride and liberate the free amine.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve naphthalene-2-sulfonyl chloride (1.0 equivalent) in DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford methyl 2-(naphthalene-2-sulfonamido)acetate as a solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for methyl 2-(naphthalene-2-sulfonamido)acetate.
Structural Elucidation: Spectroscopic Analysis (Predicted)
Table 2: Predicted Spectroscopic Data for Methyl 2-(naphthalene-2-sulfonamido)acetate
| Spectroscopic Technique | Predicted Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.45 (s, 1H), 7.95-8.05 (m, 4H), 7.60-7.70 (m, 2H), 5.50 (t, 1H), 3.95 (d, 2H), 3.65 (s, 3H) | Aromatic protons of the naphthalene ring, sulfonamide N-H proton, methylene protons adjacent to the nitrogen, and methyl ester protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.5, 135.0, 134.8, 132.1, 129.5, 129.3, 128.9, 128.0, 127.8, 127.5, 122.5, 52.5, 45.0 | Carbonyl carbon of the ester, aromatic carbons of the naphthalene ring, methyl carbon of the ester, and methylene carbon. |
| FT-IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1740 (C=O stretch, ester), ~1340 & ~1160 (S=O stretch, sulfonamide) | Characteristic vibrational frequencies for the key functional groups present in the molecule. |
| Mass Spectrometry (EI) | m/z 279 (M⁺), 220, 189, 127 | Molecular ion peak and characteristic fragmentation patterns including loss of the methoxycarbonylmethyl group and the sulfonyl group. |
Potential Biological Activity: Inhibition of the Keap1-Nrf2 Pathway
A growing body of evidence suggests that naphthalenesulfonamide derivatives are potent inhibitors of the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[9] The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.
Under normal physiological conditions, Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This keeps the cellular levels of Nrf2 low. In response to oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.
Small molecule inhibitors of the Keap1-Nrf2 PPI, such as potentially methyl 2-(naphthalene-2-sulfonamido)acetate, can mimic the effects of cellular stress by directly blocking the binding of Nrf2 to Keap1. This leads to the activation of the Nrf2-ARE signaling pathway and the upregulation of antioxidant and detoxification enzymes. This mechanism holds significant therapeutic promise for a range of diseases characterized by oxidative stress and inflammation, including neurodegenerative diseases, cardiovascular diseases, and some cancers.
Keap1-Nrf2 Signaling Pathway and Point of Intervention
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of methyl 2-(naphthalene-2-sulfonamido)acetate.
Conclusion
Methyl 2-(naphthalene-2-sulfonamido)acetate represents a molecule of significant interest at the intersection of synthetic organic chemistry and drug discovery. While specific experimental data remains to be fully disclosed in the scientific literature, its synthesis is achievable through established chemical transformations. The true potential of this compound, however, lies in its likely role as an inhibitor of the Keap1-Nrf2 protein-protein interaction. As our understanding of the therapeutic importance of modulating the cellular antioxidant response grows, molecules such as methyl 2-(naphthalene-2-sulfonamido)acetate will undoubtedly be the subject of further investigation, potentially leading to the development of novel therapies for a range of oxidative stress-related diseases. This guide serves as a foundational resource for researchers poised to explore the promising chemical and biological landscape of this naphthalenesulfonamide derivative.
References
-
Wikipedia. (2023, November 29). Glycine methyl ester hydrochloride. In Wikipedia. [Link]
- Google Patents. (n.d.). CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride.
- Google Patents. (n.d.). US5332759A - Naphthalene amides and sulphonamides, processes for their preparation and pharmaceutical compositions containing them.
-
PubChem. (n.d.). Methyl naphthalene-2-sulfonate. Retrieved from [Link]
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Ataman Kimya. (n.d.). METHYL NAPHTHALENE-2-SULFONATE. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
- Google Patents. (n.d.). WO2006036670A1 - Sulfonamide compounds.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). Calculated and predicted ¹³C NMR chemical shifts for 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 7.4. S N 2 reaction of methyl naphthalene-2-sulfonate (9) and.... Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(naphthalene-2-sulfonamido)acetic acid (C12H11NO4S). Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-naphthalenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
MDPI. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]
-
ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
- Google Patents. (n.d.). US4187255A - Process for methylating naphthalene.
- Google Patents. (n.d.). WO2002042248A2 - Naphthalene derivatives.
-
PMC. (n.d.). Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. Retrieved from [Link]
-
Patsnap Eureka. (2018, December 18). Preparation method and application of naphthalene sulfonate-alkyl naphthalene sulfonate-formaldehyde condensate. [Link]
-
ChemRxiv. (n.d.). Metabolite Identification Using Infrared Ion Spectroscopy – Novel Biomarkers for Pyridoxine-Dependent Epilepsy. Retrieved from [Link]
-
ISTA Research Explorer. (n.d.). A Novel HMBC-CC-HMQC NMR Strategy for Methyl Assignment Using Triple-13C-Labeled α-Ketoisovalerate Integrated with UCBShift 2.0. Retrieved from [Link]
-
Frontiers. (n.d.). 1H NMR-Based Metabolomics Coupled With Molecular Docking Reveal the Anti-Diabetic Effects and Potential Active Components of Berberis vernae on Type 2 Diabetic Rats. Retrieved from [Link]
-
Radboud Repository. (2023, February 1). Identification of Drug Metabolites with Infrared Ion Spectroscopy – Application to Midazolam in vitro Metabolism**. Retrieved from [Link]
-
R Discovery. (1981, March 1). Iterative analysis of the 1H NMR spectra of naphthalene (AA′ A″ A‴ BB′ B″ B‴ system) and two of its derivatives. [Link]
-
RSC Publishing. (n.d.). 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment. Retrieved from [Link]
-
ACS Publications. (2020, February 19). Synthesis and Evaluation of Noncovalent Naphthalene-Based KEAP1-NRF2 Inhibitors. [Link]
Sources
- 1. 888698-25-7 | Methyl 2-(naphthalene-2-sulfonamido)acetate - AiFChem [aifchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
